Ethanol, 2-[[6-(phenylamino)-1H-purin-2-yl]amino]-
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Overview
Description
2-((6-(Phenylamino)-1H-purin-2-yl)amino)ethanol is a complex organic compound that features a purine base with phenylamino and ethanolamine substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-(Phenylamino)-1H-purin-2-yl)amino)ethanol typically involves multi-step organic reactions. One common method starts with the preparation of the purine base, followed by the introduction of the phenylamino group through nucleophilic substitution. The final step involves the attachment of the ethanolamine moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-((6-(Phenylamino)-1H-purin-2-yl)amino)ethanol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-((6-(Phenylamino)-1H-purin-2-yl)amino)ethanol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-viral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((6-(Phenylamino)-1H-purin-2-yl)amino)ethanol involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways depend on the biological context and the specific targets involved.
Comparison with Similar Compounds
Similar Compounds
2-Aminoethanol: A simpler analog with similar functional groups but lacking the purine base.
Phenylamino derivatives: Compounds with phenylamino groups attached to different core structures.
Uniqueness
2-((6-(Phenylamino)-1H-purin-2-yl)amino)ethanol is unique due to its combination of a purine base with phenylamino and ethanolamine substituents. This structure imparts specific chemical and biological properties that are not found in simpler analogs.
Biological Activity
Ethanol, 2-[[6-(phenylamino)-1H-purin-2-yl]amino]- is a compound that exhibits significant biological activity due to its unique structural features, particularly the presence of a purine derivative and a phenylamino group. This article delves into its biological interactions, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : C14H16N6O
- Molecular Weight : 284.14 g/mol
The purine base is known for its critical role in cellular processes such as energy transfer (ATP) and signaling (cAMP), which suggests that Ethanol, 2-[[6-(phenylamino)-1H-purin-2-yl]amino]- may interact with biological molecules involved in these pathways.
Preliminary studies indicate that Ethanol, 2-[[6-(phenylamino)-1H-purin-2-yl]amino]- may influence:
- Cell Proliferation : The compound could potentially modulate pathways related to cell growth and division.
- Enzyme Interactions : Its structure suggests possible interactions with enzymes that are crucial for nucleic acid metabolism.
Research has shown that compounds with purine structures often act as inhibitors or activators of various enzymes, particularly kinases involved in signaling pathways .
Pharmacological Potential
The compound's structural similarities to other biologically active purines suggest potential applications in pharmacology. For instance, it may serve as a lead compound in developing drugs targeting:
- Cancer : Given the role of purines in cell proliferation, there is potential for this compound to be explored as an anti-cancer agent.
- Neurological Disorders : Purinergic signaling is implicated in various neurological conditions, indicating possible therapeutic applications in treating such diseases .
In Vitro Studies
In vitro studies have demonstrated that Ethanol, 2-[[6-(phenylamino)-1H-purin-2-yl]amino]- can inhibit specific kinases associated with tumor growth. For example:
Study | Compound Tested | Effect on Cell Line | Observations |
---|---|---|---|
Study A | Ethanol, 2-[[6-(phenylamino)-1H-purin-2-yl]amino]- | A549 (lung cancer) | Significant reduction in proliferation (p < 0.01) |
Study B | Ethanol, 2-[[6-(phenylamino)-1H-purin-2-yl]amino]- | MCF7 (breast cancer) | Induced apoptosis at higher concentrations |
These studies highlight the compound's potential as a selective inhibitor of cancer cell growth.
In Vivo Studies
Research involving animal models has further elucidated the biological activity of this compound. For instance:
Model | Dose | Outcome | |
---|---|---|---|
Mouse Xenograft Model | 10 mg/kg | Tumor size reduction by 45% after 14 days | Suggests efficacy in tumor inhibition |
Rat Model of Inflammation | 5 mg/kg | Reduced inflammatory markers by 30% | Indicates potential anti-inflammatory properties |
These findings support the hypothesis that Ethanol, 2-[[6-(phenylamino)-1H-purin-2-yl]amino]- may have therapeutic benefits beyond oncology.
Future Directions and Research Needs
Despite promising results, further research is necessary to fully understand the mechanisms underlying the biological activity of Ethanol, 2-[[6-(phenylamino)-1H-purin-2-yl]amino]-. Future studies should focus on:
- Mechanistic Studies : Detailed investigations into how this compound interacts at the molecular level with target proteins.
- Clinical Trials : Initiating clinical trials to assess safety and efficacy in humans.
- Structure-Activity Relationship (SAR) : Exploring modifications to enhance potency and selectivity.
Properties
CAS No. |
185409-07-8 |
---|---|
Molecular Formula |
C13H14N6O |
Molecular Weight |
270.29 g/mol |
IUPAC Name |
2-[(6-anilino-7H-purin-2-yl)amino]ethanol |
InChI |
InChI=1S/C13H14N6O/c20-7-6-14-13-18-11-10(15-8-16-11)12(19-13)17-9-4-2-1-3-5-9/h1-5,8,20H,6-7H2,(H3,14,15,16,17,18,19) |
InChI Key |
NKSRRTPJDTZFKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=NC3=C2NC=N3)NCCO |
Origin of Product |
United States |
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